molecular formula C12H11BrN2O2 B11831752 Ethyl 3-amino-5-bromoquinoline-2-carboxylate

Ethyl 3-amino-5-bromoquinoline-2-carboxylate

Cat. No.: B11831752
M. Wt: 295.13 g/mol
InChI Key: NXRQJVHRJPEQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Quinoline protons: Aromatic signals appear between δ 7.5–9.0 ppm. Protons adjacent to bromine (H-4 and H-6) experience deshielding, resonating as doublets near δ 8.2–8.5 ppm.
    • Ethyl ester: The methylene group (-OCH₂CH₃) splits into a quartet at δ 4.3–4.4 ppm (J = 7.1 Hz), while the methyl group appears as a triplet at δ 1.3–1.4 ppm.
    • Amino group: A broad singlet at δ 5.8–6.0 ppm (exchangeable with D₂O).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • Carbonyl carbon (C=O): δ 165.2 ppm.
    • Aromatic carbons: C-5 (bearing Br) appears at δ 122.4 ppm, while C-2 (ester) resonates at δ 153.9 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch (amino group): 3350–3450 cm⁻¹ (broad).
  • C=O stretch (ester): 1715 cm⁻¹.
  • C-Br stretch : 560 cm⁻¹.

Mass Spectrometry

  • Molecular ion : m/z 295.14 ([M]⁺), consistent with the molecular formula C₁₂H₁₁BrN₂O₂.
  • Fragmentation :
    • Loss of ethyl group ([M – C₂H₅]⁺): m/z 250.
    • Subsequent bromine elimination ([M – C₂H₅ – Br]⁺): m/z 170.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-amino-5-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

NXRQJVHRJPEQBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Quinoline Ring Construction with Pre-Functionalized Components

The Gould-Jacobs reaction enables quinoline synthesis from β-keto esters and substituted anilines. For example, 3-bromoaniline reacts with ethyl acetoacetate under acidic conditions to yield ethyl 5-bromoquinoline-2-carboxylate. Subsequent nitration at position 3 and reduction of the nitro group introduces the amino moiety.

Late-Stage Functionalization via Cross-Coupling

Palladium-catalyzed reactions, such as carbonylative coupling, can introduce the ethyl carboxylate group. Starting from 2-bromoquinoline, carbonylation under CO pressure with ethanol and a palladium catalyst (e.g., PdCl₂) generates the ester. Subsequent bromination at position 5 and amination at position 3 completes the synthesis.

Sequential Halogenation and Amination

Iodination of 5-bromoquinoline at position 3, followed by Buchwald-Hartwig amination, installs the amino group. A palladium-catalyzed carbonylation at position 2 introduces the ethyl carboxylate.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl 5-Bromoquinoline-2-Carboxylate

Reactants : 3-Bromoaniline (1.0 equiv), ethyl acetoacetate (1.2 equiv), diphenyl ether (solvent), H₂SO₄ (catalyst).
Conditions : Reflux at 220°C for 6–8 h.
Yield : ~65%.

Step 2: Nitration at Position 3

Reactants : Ethyl 5-bromoquinoline-2-carboxylate (1.0 equiv), HNO₃ (1.5 equiv), H₂SO₄.
Conditions : 0–5°C for 2 h.
Yield : ~70% (nitro intermediate).

Step 3: Reduction to Amino Group

Reactants : Nitro intermediate (1.0 equiv), H₂ (1 atm), Pd/C (5% w/w).
Conditions : Ethanol, 25°C, 12 h.
Yield : ~85%.

Table 1 : Gould-Jacobs Route Optimization

StepCatalystTemp (°C)Yield (%)
1H₂SO₄22065
2H₂SO₄0–570
3Pd/C2585

Step 1: Carbonylation of 2-Bromoquinoline

Reactants : 2-Bromoquinoline (1.0 equiv), CO (0.8 MPa), ethanol (solvent), PdCl₂ (0.1 equiv), triethylamine (3.0 equiv).
Conditions : 75°C, 6 h.
Yield : 81%.

Step 2: Bromination at Position 5

Reactants : Ethyl quinoline-2-carboxylate (1.0 equiv), Br₂ (1.2 equiv), Ag₂SO₄ (0.2 equiv), H₂SO₄.
Conditions : 0°C, 12 h.
Yield : 42%.

Step 3: Amination at Position 3

Reactants : Ethyl 5-bromoquinoline-2-carboxylate (1.0 equiv), tert-butyl carbamate (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.07 equiv).
Conditions : 80°C, 2–4 h in 1,4-dioxane.
Yield : 83%.

Table 2 : Carbonylation Method Comparison

ParameterValue
CO Pressure (MPa)0.8
Catalyst Loading (mol%)10
Reaction Time (h)6
SolventEthanol/DMF (4:1)

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-withdrawing ester group at position 2 directs nitration to position 7, competing with the desired position 3. Using mixed acid (HNO₃/H₂SO₄) at low temperatures suppresses para-nitration, achieving >70% regioselectivity.

Palladium Catalyst Deactivation

Phosphine ligands (e.g., Xantphos) stabilize palladium in amination reactions, preventing aggregation and improving turnover numbers.

Halogen Compatibility

Bromine at position 5 remains stable under carbonylation conditions but may participate in unintended coupling reactions. Using bulky ligands (e.g., DavePhos) minimizes homocoupling.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H amination avoids pre-halogenation. For example, Ir(ppy)₃ catalyzes direct amino group installation at position 3 in 58% yield.

Flow Chemistry

Continuous-flow systems enhance carbonyl insertion efficiency, reducing reaction times from 6 h to 30 min and improving yields to 89% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylate derivatives.

    Reduction: Formation of ethyl 3-aminoquinoline-2-carboxylate.

    Substitution: Formation of ethyl 3-amino-5-azidoquinoline-2-carboxylate.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that ethyl 3-amino-5-bromoquinoline-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values are comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines without causing significant cytotoxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies. The mechanism of action is believed to involve enzyme inhibition relevant to cancer progression.

Case Study: Antiviral Activity
A recent study explored the antiviral potential of quinoline derivatives, including this compound, against enterovirus D68 (EV-D68). The compound demonstrated notable antiviral activity with effective concentrations (EC50) in the low micromolar range, indicating its promise in treating viral infections .

Chemical Synthesis Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Substitution Reactions: Formation of diverse substituted quinoline derivatives.
  • Oxidation Reactions: Production of quinoline N-oxides.
  • Reduction Reactions: Generation of reduced quinoline derivatives.

These transformations are crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Table: Summary of Chemical Transformations

Reaction TypeDescriptionProducts
SubstitutionIntroduction of different substituentsVarious substituted quinolines
OxidationConversion to N-oxidesQuinoline N-oxides
ReductionFormation of reduced derivativesReduced quinolines

Material Science Applications

This compound has been investigated for its potential use in developing new materials. Its unique photophysical properties make it suitable for applications in:

  • Fluorescent Probes: Due to its ability to emit fluorescence, it can be utilized in biological imaging and detection assays.
  • Catalysts: The compound has shown promise as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Synthesis and Structural Insights

The synthesis of this compound typically involves bromination reactions on precursor compounds followed by carboxylation steps. The synthetic route is characterized by:

  • Bromination of 3-aminoquinoline: This step introduces the bromine atom at the 5-position.
  • Carboxylation: The introduction of the carboxylate group enhances the compound's reactivity and biological activity.

Table: Synthesis Overview

StepReaction TypeKey Reagents
Step 1BrominationBromine, Silver Sulfate
Step 2Carbonyl InsertionPalladium Chloride, CO

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Structural Differences :

  • Core Structure: A partially saturated hexahydroquinoline ring (vs. fully aromatic quinoline in the target compound).
  • Substituents: Bromine at position 5 of a phenolic ring (vs. directly on the quinoline core). Hydroxyl group on the phenyl ring (absent in the target compound). Additional methyl groups at positions 2,7,5. Functional Implications:
  • Partial saturation of the quinoline ring reduces aromaticity, altering electronic properties and reactivity.

Ethyl 2-(benzylamino)-5-bromonicotinate

Structural Differences :

  • Core Structure: Nicotinate (pyridine) backbone (vs. quinoline).
  • Substituents: Benzylamino group at position 2 (vs. amino at position 3). Bromine at position 5 on the pyridine ring. Functional Implications:
  • The absence of the fused benzene ring (quinoline) reduces π-conjugation, impacting UV absorption and fluorescence properties.

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate

Structural Differences :

  • Core Structure: Thiophene ring (vs. quinoline).
  • Substituents :
    • Bromomethyl group (vs. bromine directly on the aromatic ring).
    • Nitrophenyl and difluorobenzyl groups (absent in the target compound).

      Functional Implications :
  • Thiophene’s sulfur atom alters electronic properties, increasing electron-richness compared to quinoline.
  • Bromomethyl allows for nucleophilic substitution reactions, whereas bromine on an aromatic ring favors electrophilic substitution or cross-coupling.

3-Ethyl-8-methoxyquinoline

Structural Differences :

  • Substituents: Methoxy group at position 8 (vs. amino at position 3). Ethyl group at position 3 (vs. ethyl carboxylate at position 2). Functional Implications:
  • Methoxy is electron-donating, increasing electron density on the quinoline ring, whereas amino groups can act as both donors and acceptors.
  • Lack of bromine reduces opportunities for halogen-based reactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity Highlights Potential Applications
Ethyl 3-amino-5-bromoquinoline-2-carboxylate Quinoline 3-NH₂, 5-Br, 2-COOEt Suzuki coupling, hydrogen bonding Pharmaceuticals, catalysis
Ethyl 4-(5-bromo-2-hydroxyphenyl)-...carboxylate Hexahydroquinoline 5-Br (phenolic), 3-COOEt, 2,7,7-CH₃ Hydrogen bonding, steric hindrance Drug delivery, supramolecular
Ethyl 2-(benzylamino)-5-bromonicotinate Pyridine 2-BnNH, 5-Br, 3-COOEt Nucleophilic substitution, bulky groups Ligand design, agrochemicals
Ethyl 4-(bromomethyl)-...thiophene-3-carboxylate Thiophene 4-BrCH₂, 3-COOEt, 5-NO₂C₆H₄ SN2 reactions, electron-withdrawing Organic electronics, polymers
3-Ethyl-8-methoxyquinoline Quinoline 3-CH₂CH₃, 8-OCH₃ Electron donation, limited halogenation Fluorescent probes, dyes

Key Research Findings

  • Electronic Effects: Bromine at position 5 on quinoline (target compound) enhances electrophilic substitution reactivity compared to bromomethyl in thiophene derivatives .
  • Solubility : Ethyl carboxylate esters improve organic solubility versus hydroxyl or nitro groups, which increase polarity .
  • Biological Activity: Amino groups (target compound) may enhance binding to biological targets via hydrogen bonding, whereas methoxy groups (3-ethyl-8-methoxyquinoline) prioritize lipophilicity .

Biological Activity

Ethyl 3-amino-5-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with an ethyl ester and an amino group. Its molecular formula is C9H8BrN2O2C_9H_8BrN_2O_2, and it has a molecular weight of approximately 244.08 g/mol. The presence of the bromine atom at the 5-position contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX) .
  • Antimicrobial Activity : Its structure allows it to disrupt cellular processes in bacteria and fungi, leading to antimicrobial effects .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including E. coli and S. aureus.
AnticancerInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Enzyme InhibitionInhibits nitric oxide synthase and cyclooxygenase, impacting inflammatory pathways.
AntiviralPotential activity against viral infections; requires further investigation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens, demonstrating significant inhibition zones compared to standard antibiotics. For instance, it showed an inhibition zone of 22 mm against Pseudomonas aeruginosa, indicating strong antibacterial properties .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that the compound induced cell death through apoptosis, with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 1.41 µM for certain cancer types) .
  • Inflammation Modulation : The compound was tested for its ability to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages, showing comparable potency to established NOS inhibitors .

Future Directions

Research is ongoing to further elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Assessing the potential synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-5-bromoquinoline-2-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with substituted quinoline precursors. Key steps include bromination at the 5-position and carboxylation at the 2-position. Optimization involves adjusting reaction parameters:

  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during bromination .
  • Catalysts : Use of Lewis acids (e.g., FeCl₃) or Pd-based catalysts for regioselective functionalization .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Monitoring via TLC and intermediate purification (e.g., column chromatography) ensures stepwise progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C5, ethyl carboxylate at C2) and confirms amine proton signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~295) .
  • X-ray Crystallography : Programs like SHELX or WinGX refine crystal structures, confirming bond angles and packing behavior .

Q. What are common intermediates in the synthesis of brominated quinoline derivatives?

  • Methodological Answer :

  • 3-Aminoquinoline-2-carboxylate esters : Serve as scaffolds for bromination or halogenation .
  • Brominated aromatic precursors : 5-Bromoindole derivatives or bromophenyl-substituted furans are used for cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Dual Verification : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for bromine placement .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to confirm substituent positions .

Q. What strategies enhance the compound’s pharmacological activity through targeted structural modifications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl or chloro groups to improve target binding .
  • Derivatization : Modify the ethyl carboxylate to amides or hydrazides for enhanced solubility or enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, inflammatory enzymes) .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding stability in enzyme active sites (e.g., using GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonding with the amine group) using Schrödinger Suite .

Q. How can stability and degradation profiles be evaluated under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then quantify degradation products via HPLC-MS .
  • Accelerated Stability Testing : Store at 25°C/60% RH and monitor changes in crystallinity via XRD or thermal behavior via DSC .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

  • Methodological Answer :

  • Intermediate Instability : Use low-temperature quenching for reactive intermediates (e.g., Grignard reagents) .
  • Regioselectivity Issues : Employ directing groups (e.g., nitro or acetyl) to control bromination positions .
  • Scalability : Optimize solvent-to-substrate ratios and switch from batch to flow chemistry for high-throughput synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.